Ethyl 2-nitro-1,3-thiazole-4-carboxylate
CAS No.: 43028-99-5
Cat. No.: VC15816227
Molecular Formula: C6H6N2O4S
Molecular Weight: 202.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43028-99-5 |
|---|---|
| Molecular Formula | C6H6N2O4S |
| Molecular Weight | 202.19 g/mol |
| IUPAC Name | ethyl 2-nitro-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H6N2O4S/c1-2-12-5(9)4-3-13-6(7-4)8(10)11/h3H,2H2,1H3 |
| Standard InChI Key | XYRZVSBBTNCTLS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Ethyl 2-nitro-1,3-thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The nitro group at position 2 and the ethyl carboxylate at position 4 create a polarized electronic environment, influencing its reactivity and intermolecular interactions. The planar geometry of the thiazole ring, combined with conjugation between the nitro and carboxylate groups, contributes to its stability and spectroscopic profiles .
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-Nitro-1,3-Thiazole-4-Carboxylate
| Property | Value |
|---|---|
| CAS Number | 43028-99-5 |
| Molecular Formula | |
| Molecular Weight | 202.188 g/mol |
| Density | 1.461 g/cm³ |
| Boiling Point | 354°C at 760 mmHg |
| Flash Point | 167.9°C |
| LogP | 1.751 |
| Exact Mass | 202.005 g/mol |
| Topological Polar Surface Area | 113.25 Ų |
The compound’s moderate LogP value (1.751) suggests balanced lipophilicity, enhancing its permeability in biological systems. Its high boiling point and density reflect strong intermolecular forces, likely due to dipole-dipole interactions and hydrogen bonding .
Synthesis and Manufacturing
Historical Synthesis
The earliest reported synthesis of ethyl 2-nitro-1,3-thiazole-4-carboxylate dates to 1973, involving diazotization and cyclization reactions starting from thiazole precursors . Walsh and Wooldridge optimized this route to achieve yields exceeding 80%, though detailed reaction conditions remain proprietary.
Modern Methodologies
Recent advances in thiazole chemistry, such as those described for analogous sulfamoyl derivatives, provide insights into potential scalable routes. For example, Shinde et al. (2020) demonstrated a two-step protocol for ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates, involving:
-
Sulfonation: Diazotization of ethyl 2-aminothiazole-4-carboxylate with , followed by treatment with to form the sulfonyl chloride intermediate.
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Sulfonamide Coupling: Reaction with substituted anilines in the presence of pyridine .
While this method targets sulfamoyl derivatives, substituting anilines with nitroaryl amines could theoretically yield the nitro variant. Reaction optimization (e.g., temperature, solvent, catalyst) would be critical to suppress side reactions .
Computational and Theoretical Insights
Electronic Structure Analysis
Density functional theory (DFT) studies on nitro-thiazole derivatives reveal a small HOMO-LUMO gap (), indicative of high chemical reactivity and charge transfer potential . The nitro group reduces the energy gap by delocalizing π-electrons across the thiazole ring, a phenomenon corroborated by molecular electrostatic potential (MEP) maps showing negative potential regions near the nitro oxygen atoms .
Hirshfeld Surface Analysis
Hirshfeld surface studies of analogous compounds highlight dominant O···H (23.5%) and N···H (18.7%) interactions, suggesting that the nitro and carboxylate groups drive crystal packing via hydrogen bonds . These findings underscore the importance of supramolecular interactions in designing crystalline formulations.
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